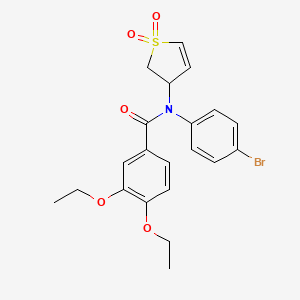![molecular formula C17H19ClN4O B2663606 2-chloro-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide CAS No. 1223467-28-4](/img/structure/B2663606.png)
2-chloro-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with a piperidine moiety and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Substituted Pyridine: This step involves the reaction of 6-chloro-3-pyridinemethanol with piperidine under basic conditions to form 6-(piperidin-1-yl)pyridine-3-methanol.
Chlorination: The hydroxyl group of the intermediate is then converted to a chloro group using thionyl chloride or phosphorus oxychloride.
Amidation: The final step involves the reaction of the chlorinated intermediate with 4-aminopyridine-3-carboxamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while coupling with a boronic acid would yield a biaryl compound.
Scientific Research Applications
2-chloro-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Material Science: It is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide involves its interaction with specific molecular targets. The piperidine and pyridine moieties allow it to bind to certain receptors or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares a similar pyridine and piperidine structure but differs in the functional groups attached.
6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: These compounds have a similar piperidine moiety but differ in the core structure and functional groups.
Uniqueness
2-chloro-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various research applications and a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
2-chloro-N-[(6-piperidin-1-ylpyridin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c18-15-10-14(6-7-19-15)17(23)21-12-13-4-5-16(20-11-13)22-8-2-1-3-9-22/h4-7,10-11H,1-3,8-9,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGLGUNFVYBZQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)CNC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea](/img/structure/B2663524.png)
![8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine dihydrochloride](/img/structure/B2663525.png)
![4-cyclopentaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide](/img/structure/B2663526.png)




![3-((tetrahydrofuran-2-yl)methyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2663533.png)



![5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2663538.png)
![[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2663539.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2663544.png)
